molecular formula C10H15ClN2O3 B13510755 Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride

Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride

Cat. No.: B13510755
M. Wt: 246.69 g/mol
InChI Key: ICJRDGMUAKYDBK-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O3 and a molecular weight of 246.69 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites of enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride can be compared with other similar compounds such as:

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride stands out due to its unique aminopropoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 6-(2-aminopropoxy)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-7(11)6-15-9-5-3-4-8(12-9)10(13)14-2;/h3-5,7H,6,11H2,1-2H3;1H

InChI Key

ICJRDGMUAKYDBK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=N1)C(=O)OC)N.Cl

Origin of Product

United States

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